molecular formula C10H11ClFN3O2 B1407744 (S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one CAS No. 1429181-01-0

(S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one

Cat. No.: B1407744
CAS No.: 1429181-01-0
M. Wt: 259.66 g/mol
InChI Key: LZNDEKNYMVUMHS-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(2-Chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative that serves as a vital chemical intermediate in medicinal chemistry and pharmaceutical research. Its core structure, featuring a stereochemically defined oxazolidinone ring linked to a halogenated pyrimidine, is frequently employed in the design and synthesis of biologically active compounds. This scaffold is of significant interest in the development of novel anticancer and antibacterial agents. Research into structurally similar 3-pyrimidin-4-yl-oxazolidin-2-ones has identified them as potent allosteric inhibitors of mutant isocitrate dehydrogenase 1 (IDH1R132H), a therapeutic target in acute myeloid leukemia, glioma, and other cancers . These inhibitors work by binding to an allosteric site, reducing the oncometabolite 2-HG, and have shown promising in vivo activity . Concurrently, other research avenues explore analogous 2-oxazolidinone derivatives for their potent activity against Gram-positive bacteria, including drug-resistant strains, highlighting the versatility of this chemical scaffold in addressing antimicrobial resistance . The specific stereochemistry ((S)-configuration) and the reactive chloro and fluoro substituents on the pyrimidine ring make this compound a versatile building block for further functionalization, such via nucleophilic aromatic substitution, to create diverse libraries of compounds for hit-to-lead optimization campaigns . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN3O2/c1-5(2)7-4-17-10(16)15(7)8-6(12)3-13-9(11)14-8/h3,5,7H,4H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNDEKNYMVUMHS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1C2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1C2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloro-5-fluoropyrimidine with an appropriate oxazolidinone derivative under specific reaction conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Pyrimidine Ring

The 2-chloro substituent on the pyrimidine ring is the primary site for substitution due to its electron-withdrawing environment (enhanced by the adjacent 5-fluoro group). Reactions typically proceed under high-temperature conditions or with catalytic activation.

Reagent Conditions Product Application Source
Primary amines140°C, DMSO, 12–24 h(S)-3-(2-((substituted-amino)-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-oneIDH1 R132H inhibitors (e.g., IDH125 )
Piperazine analogs100–120°C, DMF, CuI catalysisPyrimidine-piperazine derivativesImproved solubility and BBB penetration
Phenolic nucleophilesMicrowave, K₂CO₃, DMSO2-Aryloxy derivativesAllosteric IDH1 mutant inhibition

Key Findings :

  • Steric and Electronic Effects : Bulky amines require longer reaction times (e.g., 24 h for tert-butylamine vs. 12 h for methylamine) .

  • Regioselectivity : Substitution occurs exclusively at the 2-chloro position; the 5-fluoro group remains inert under these conditions .

  • Catalytic Enhancements : Copper(I) iodide accelerates reactions with secondary amines, reducing temperatures to 100°C .

Oxazolidinone Ring Stability and Reactivity

The oxazolidinone ring (4-isopropyl substituent) is generally stable under acidic/basic conditions but can undergo hydrolysis or alkylation under extreme conditions.

Reaction Type Conditions Product Outcome Source
Acidic HydrolysisHCl (6M), reflux, 6 hRing-opened carboxylic acid derivativeLoss of inhibitory activity
AlkylationNaH, alkyl halides, THF, 0°C4-Isopropyl → 4-alkyl substituted oxazolidinoneImproved metabolic stability

Structural Insights :

  • X-ray crystallography confirms that the (S)-configuration at the oxazolidinone’s stereocenter is critical for binding to mutant IDH1’s allosteric pocket .

  • Hydrophobic substituents (e.g., isopropyl) enhance binding via van der Waals interactions with Ile 130 and Met 291 .

Cross-Coupling Reactions

The pyrimidine’s 4-position (bearing the oxazolidinone) is unreactive toward cross-coupling, but the 2-chloro group participates in Suzuki-Miyaura couplings under palladium catalysis.

Coupling Partner Conditions Product Efficiency Source
Arylboronic acidsPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h2-Aryl-5-fluoropyrimidine derivativesModerate (40–60%)

Limitations :

  • Low yields due to steric hindrance from the oxazolidinone’s isopropyl group .

  • Fluorine at the 5-position deactivates the ring, necessitating elevated temperatures .

Stereochemical Integrity during Reactions

The (S)-configuration at the oxazolidinone’s stereocenter is retained under standard reaction conditions but racemizes in strongly basic media (pH > 10).

Condition Racemization Rate Mitigation Strategy
pH 8–9, 25°C<5% over 24 hUse buffered aqueous conditions
pH 12, 60°C>90% in 2 hAvoid prolonged exposure to strong bases

Key Synthetic Routes

The compound is synthesized via a multistep sequence:

  • Pyrimidine Functionalization : 4-Chloro-5-fluoropyrimidine reacts with (S)-4-isopropyloxazolidin-2-one under basic conditions (NaH, DMF) to install the oxazolidinone .

  • Chlorination : The 2-position is chlorinated using POCl₃/PCl₅ .

Critical Step :

  • Chiral Retention : Use of (S)-4-isopropyloxazolidin-2-one ensures the desired stereochemistry is preserved .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrimidine derivatives exhibit promising anticancer properties. (S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation.

  • Mechanism of Action : It is believed to interfere with the signaling pathways that promote tumor growth, particularly by inhibiting the JAK2 kinase, which is often overactive in various malignancies.

Antiviral Properties

The compound's structural features suggest potential antiviral activity, particularly against RNA viruses. Pyrimidine derivatives are known to disrupt viral replication processes.

  • Case Studies : Preliminary studies have shown efficacy against viruses such as influenza and hepatitis C, although further research is needed to confirm these findings.

Synthetic Pathways

This compound can be synthesized through various methods involving the coupling of isopropyl and oxazolidinone moieties with chlorinated pyrimidines.

StepReaction TypeReagentsConditions
1Nucleophilic substitutionIsopropyl bromide + pyrimidine derivativeBase, solvent
2CyclizationOxazolidinone precursorHeat, catalyst

Derivative Development

The compound serves as a scaffold for developing new derivatives with enhanced biological activities. Modifications at the pyrimidine ring or oxazolidinone structure can lead to compounds with improved potency and selectivity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicate favorable absorption and distribution profiles, supporting its potential for clinical development.

Mechanism of Action

The mechanism of action of (S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in antimicrobial research, it may inhibit the synthesis of bacterial proteins by binding to the ribosomal subunits. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three key analogues (Table 1):

Compound Name Substituents on Pyrimidine Molecular Formula Molecular Weight (g/mol) Key Properties
(S)-3-(2-Chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one (Target) 2-Cl, 5-F C₁₀H₁₁ClFN₃O₂ 259.67 Enhanced metabolic stability due to fluorine; potential IDH1 inhibitor
(S)-3-(2-Chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one 2-Cl C₁₀H₁₂ClN₃O₂ 241.67 Lower electronegativity; used as an IDH1 inhibitor intermediate ; discontinued due to synthesis challenges
(R)-4-Isopropyloxazolidin-2-one (Auxiliary) N/A C₆H₁₁NO₂ 129.16 Chiral auxiliary for stereoselective alkylation; synthesized from D-valine
5-Bromo-1H-imidazol-2-amine N/A (imidazole core) C₃H₅BrN₂ 163.99 Discontinued peptidomimetic precursor; lacks oxazolidinone scaffold, reducing binding specificity

Table 1 : Structural and functional comparison of the target compound with analogues.

Functional Differences

Electron-Withdrawing Effects
  • Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability.
  • The 2-chloro substituent in the analogue (CAS 1211524-33-2) offers moderate electron withdrawal but lacks fluorine’s pharmacokinetic advantages, possibly explaining its discontinued status .
Stereochemical Considerations
  • The (S)-configuration at the oxazolidinone ring is critical for activity. highlights that (R)-4-isopropyloxazolidin-2-one serves as a chiral auxiliary to control stereochemistry in amide alkylation, underscoring the importance of stereoselectivity in biological activity .

Biological Activity

(S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₅H₁₃ClF₂N₄
  • Molecular Weight : 322.74 g/mol

Its structure features a pyrimidine ring substituted with chlorine and fluorine atoms, contributing to its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor in several enzymatic pathways.

Antitumor Activity

One of the notable activities of this compound is its antitumor properties. It has been studied as an inhibitor of the JAK2 kinase, which is implicated in various hematological malignancies. The compound's efficacy was demonstrated in vitro, showing significant inhibition of cell proliferation in cancer cell lines.

The proposed mechanism involves the inhibition of the JAK2 pathway, leading to reduced signaling through the STAT3 transcription factor, which is crucial for tumor growth and survival. This inhibition can trigger apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Inhibition Studies :
    • A study found that this compound effectively inhibited JAK2 with an IC50 value in the low micromolar range, indicating potent activity against this target .
  • Cell Line Testing :
    • In vitro assays using various cancer cell lines demonstrated that treatment with this compound led to a decrease in cell viability and induction of apoptosis .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggested that the compound has favorable absorption and distribution characteristics, which are essential for its therapeutic application .

Case Study 1: Efficacy in Hematological Malignancies

A clinical trial involving patients with myeloproliferative neoplasms assessed the efficacy of this compound. Results indicated a significant reduction in splenomegaly and improvement in quality of life metrics among treated patients .

Case Study 2: Combination Therapy

Another study explored the effects of combining this compound with standard chemotherapy agents. The combination therapy showed enhanced antitumor effects compared to monotherapy, suggesting a synergistic effect that warrants further investigation .

Data Tables

PropertyValue
Molecular FormulaC₁₅H₁₃ClF₂N₄
Molecular Weight322.74 g/mol
Antitumor IC50Low micromolar range
Key TargetJAK2 kinase

Q & A

Q. What are the key considerations for designing a stereoselective synthesis route for this compound?

The synthesis must address challenges in chiral center formation and regioselectivity due to the pyrimidine and oxazolidinone moieties. A validated approach involves using chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry. For example, (R)-4-isopropyloxazolidin-2-one has been used as an auxiliary for analogous compounds, enabling stereoselective alkylation and subsequent cleavage via catalytic hydrogenation to retain configuration . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize epimerization.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • HPLC/MS : Use reversed-phase chromatography (C18 column) with a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) to assess purity and detect impurities .
  • NMR : Key signals include the pyrimidine C-F coupling (δ ~160 ppm in ¹⁹F NMR) and oxazolidinone carbonyl (δ ~170 ppm in ¹³C NMR). Compare with reference standards for diastereomeric purity .
  • X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/n-hexane mixtures .

Q. What stability challenges arise during storage or handling?

The compound is sensitive to hydrolysis due to the oxazolidinone ring. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or acetonitrile. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved for structural confirmation?

Contradictions may arise from dynamic rotational isomerism or solvent-induced shifts. Use variable-temperature NMR (VT-NMR) to probe conformational exchange. For example, cooling to –40°C can "freeze" rotamers of the isopropyl group, simplifying splitting patterns . Computational modeling (DFT) of predicted NMR shifts can validate assignments .

Q. What mechanistic insights explain low yields in cross-coupling reactions involving the pyrimidine moiety?

The electron-withdrawing chloro and fluoro substituents deactivate the pyrimidine ring, hindering Suzuki-Miyaura couplings. Strategies:

  • Use Pd-XPhos catalysts to enhance oxidative addition .
  • Pre-functionalize the pyrimidine with a boronate ester via directed ortho-metalation .
  • Replace chloro with a more reactive leaving group (e.g., OTf) .

Q. How can researchers optimize enantiomeric excess (ee) in asymmetric catalysis involving this compound?

Screen chiral ligands (e.g., BINAP, Josiphos) in model reactions. For example, a Rh-catalyzed hydrogenation of a ketone intermediate derived from this compound achieved >95% ee using (R)-BINAP . Kinetic resolution via lipase-mediated acetylation (e.g., CAL-B enzyme) is also effective for separating diastereomers .

Data Contradiction and Troubleshooting

Q. How to address discrepancies between theoretical and observed biological activity in SAR studies?

  • Hypothesis 1 : Off-target interactions due to the fluoropyrimidine’s electrophilic reactivity. Test via competitive binding assays with fluorinated analogs .
  • Hypothesis 2 : Conformational flexibility of the oxazolidinone ring altering binding. Use constrained analogs (e.g., spirocyclic derivatives) to validate .

Q. Why does the compound exhibit batch-dependent solubility in aqueous buffers?

Residual solvents (e.g., DMF) or polymorphic forms may affect solubility. Characterize batches via DSC/TGA to identify polymorphs. Adjust recrystallization conditions (e.g., antisolvent addition rate) to isolate the thermodynamically stable form .

Methodological Tables

Table 1: Key Synthetic Intermediates and Their Roles

IntermediateRoleReference
(R)-4-Isopropyloxazolidin-2-oneChiral auxiliary for stereocontrol
4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidinePrecursor for functionalization
tert-Butyl bromoacetateAlkylating agent for α-position functionalization

Table 2: Common Impurities and Mitigation Strategies

ImpuritySourceMitigation
Diastereomers at C3Incomplete stereoselective alkylationOptimize reaction temperature (–10°C to 0°C)
Hydrolyzed oxazolidinoneMoisture exposureUse molecular sieves and strict anhydrous conditions
Des-fluoro byproductFluorine displacementReplace polar aprotic solvents with toluene

Critical Analysis of Evidence

  • The stereoselective synthesis in is transferable but requires validation for scale-up.
  • The buffer system in (pH 6.5 ammonium acetate) is critical for HPLC reproducibility.
  • Avoid methodologies from non-peer-reviewed sources (e.g., –20) lacking mechanistic detail.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.